1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)ethylideneamino]-4-triazolecarboxamide is a member of triazoles.
Scientific Research Applications
Synthesis and Biological Activities
This compound, part of a broader category of hybrid molecules containing azole moieties, has been synthesized and investigated for various biological activities. Studies have demonstrated that compounds in this category exhibit notable antimicrobial, antilipase, and/or antiurease activities. These activities are significant for their potential use in developing new therapeutic agents against specific microbial infections and disorders involving lipase and urease enzymes (Ceylan et al., 2014; Başoğlu et al., 2013).
Antimicrobial Properties
The antimicrobial properties of azole derivatives, including those similar in structure to the compound , have been extensively researched. These compounds have shown varying degrees of effectiveness against a range of microorganisms, making them candidates for antibiotic drug development (Başoğlu et al., 2013; Bektaş et al., 2007).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of such compounds provide insights into their chemical properties and potential reactivity. This is crucial for understanding how these compounds interact at the molecular level, which is essential for their application in drug design and development (Süleymanoğlu et al., 2017; Rafah F.Al-Smaisim, 2010).
Potential in Drug Development
The synthesis of compounds within this chemical group has implications for drug development, especially in the areas of antimicrobial and antitubercular therapy. Their diverse biological activities make them valuable targets for further pharmacological evaluation (Patel et al., 2010).
properties
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide |
---|---|
Molecular Formula |
C21H18N8O4 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C21H18N8O4/c1-11-3-5-13(6-4-11)12(2)23-25-21(30)17-18(14-7-8-15-16(9-14)32-10-31-15)29(28-24-17)20-19(22)26-33-27-20/h3-9H,10H2,1-2H3,(H2,22,26)(H,25,30)/b23-12+ |
InChI Key |
HFKWHFDKOWJDRR-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC5=C(C=C4)OCO5)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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